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Abstract
SR19881 is a potent dual agonist of the orphan nuclear receptors, Estrogen-Related Receptor

gamma (ERRγ) and Estrogen-Related Receptor beta (ERRβ). This technical guide provides a

comprehensive overview of the synthesis, chemical properties, and biological activities of

SR19881. It is intended to serve as a valuable resource for researchers in the fields of

medicinal chemistry, pharmacology, and drug development who are interested in the

therapeutic potential of modulating ERRγ and ERRβ activity. This document details a

representative synthetic route, summarizes key chemical and biological data in tabular format,

provides experimental protocols for relevant assays, and visualizes the pertinent signaling

pathways using Graphviz diagrams.

Introduction
Estrogen-Related Receptors (ERRs), including the isoforms ERRα, ERRβ, and ERRγ, are a

subfamily of orphan nuclear receptors that play crucial roles in the regulation of cellular energy

metabolism. Unlike the classical estrogen receptors, ERRs are not activated by endogenous

estrogens. Instead, they are constitutively active and their activity is modulated by the

recruitment of co-activators and co-repressors. ERRγ and ERRβ are of particular interest due

to their involvement in a variety of physiological and pathological processes, including

mitochondrial biogenesis, fatty acid oxidation, and the progression of certain cancers and

metabolic diseases.
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SR19881 has emerged as a valuable chemical probe for studying the functions of ERRγ and

ERRβ. As a potent dual agonist, it provides a means to investigate the downstream effects of

activating these receptors in various in vitro and in vivo models. This guide aims to consolidate

the available technical information on SR19881 to facilitate its use and further investigation in

the scientific community.

Chemical Properties of SR19881
SR19881 is a small molecule with the molecular formula C₁₉H₂₄N₂O₂ and a molecular weight of

312.41 g/mol . Its chemical structure is characterized by a central pyrazole carboxamide

scaffold.

Property Value Reference

IUPAC Name

N-(4-

(diethylamino)phenethyl)-4-

hydroxybenzamide

[1]

CAS Number 2213490-89-0 [2]

Molecular Formula C₁₉H₂₄N₂O₂ [2]

Molecular Weight 312.41 g/mol [3]

EC₅₀ for ERRγ 0.39 µM [2]

EC₅₀ for ERRβ 0.63 µM [2]

Synthesis of SR19881
The synthesis of SR19881 can be achieved through a multi-step process involving the

formation of a key pyrazole intermediate followed by an amide coupling reaction. The following

is a representative synthetic pathway based on the synthesis of structurally related pyrazole

carboxamide derivatives.

Representative Synthetic Scheme
A plausible synthetic route to SR19881 involves the initial synthesis of a substituted pyrazole

carboxylic acid, which is then coupled with a commercially available amine.
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Experimental Protocol: Synthesis of a Representative Pyrazole Carboxamide

This protocol is adapted from the synthesis of similar N-(substituted pyridinyl)-1-phenyl-3-

(trifluoromethyl)-1H-pyrazole-4-carboxamides.

Step 1: Synthesis of 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

A mixture of the appropriate starting materials, including a hydrazine derivative and a β-

ketoester, is refluxed in a suitable solvent such as ethanol in the presence of an acid catalyst.

After the reaction is complete, the solvent is removed under reduced pressure, and the

resulting crude product is purified by recrystallization or column chromatography to yield the

pyrazole carboxylic acid intermediate.

Step 2: Amide Coupling to form N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-1-(4-chlorophenyl)-5-

(trifluoromethyl)-1H-pyrazole-4-carboxamide (a structural analog)

To a solution of the pyrazole carboxylic acid from Step 1 in an anhydrous solvent such as

dichloromethane, a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g.,

diisopropylethylamine) are added. The appropriate amine (in this case, an aniline derivative) is

then added, and the reaction mixture is stirred at room temperature until completion. The

reaction is then quenched with water, and the product is extracted with an organic solvent. The

combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure. The crude product is purified by column

chromatography to afford the final pyrazole carboxamide.[4]

Signaling Pathways of ERRγ and ERRβ
ERRγ and ERRβ, as nuclear receptors, exert their biological effects by binding to specific DNA

sequences known as Estrogen-Related Receptor Response Elements (ERREs) in the promoter

regions of their target genes. This binding modulates the transcription of genes involved in

various metabolic pathways.

ERRγ Signaling
ERRγ is a key regulator of genes involved in mitochondrial biogenesis and function, including

those in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS).[5] It is

also implicated in the regulation of hepatic gluconeogenesis.[6] The activation of ERRγ by an
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agonist like SR19881 would be expected to enhance the expression of these target genes,

leading to increased mitochondrial activity.[7]
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Caption: Agonist activation of ERRγ signaling pathway.

ERRβ Signaling
ERRβ shares significant homology with ERRγ and regulates an overlapping set of target

genes. It is involved in maintaining pluripotency in embryonic stem cells and has been

implicated in cellular proliferation in certain contexts.[8] In breast cancer cells, ERRβ signaling

has been shown to inhibit cellular proliferation through the regulation of specific target genes.

[9]
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Caption: Agonist activation of ERRβ signaling pathway.

Experimental Protocols
The following are generalized protocols for in vitro assays that can be used to characterize the

activity of SR19881 on ERRγ and ERRβ.

Cell-Based Reporter Gene Assay
This assay is used to determine the potency and efficacy of a compound in activating the

transcriptional activity of a target nuclear receptor.

Experimental Protocol: ERRγ/β Reporter Assay

Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% fetal bovine serum and antibiotics.

Transfection: Cells are seeded in 96-well plates and co-transfected with a GAL4-ERRγ or

GAL4-ERRβ ligand-binding domain (LBD) expression vector and a luciferase reporter vector

containing a GAL4 upstream activation sequence (UAS).

Compound Treatment: After 24 hours, the transfection medium is replaced with fresh

medium containing various concentrations of SR19881 or a vehicle control (e.g., DMSO).

Luciferase Assay: Following a 24-hour incubation with the compound, the cells are lysed,

and luciferase activity is measured using a luminometer.

Data Analysis: The luciferase activity is normalized to a control (e.g., total protein

concentration or a co-transfected β-galactosidase reporter). The EC₅₀ value is calculated by

fitting the dose-response data to a sigmoidal curve.[10]

In Vitro Cytotoxicity Assay
This assay is performed to assess the potential toxic effects of a compound on cells.

Experimental Protocol: MTT Assay
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Cell Seeding: A relevant cell line (e.g., HepG2 for liver toxicity) is seeded in a 96-well plate

and allowed to adhere overnight.

Compound Exposure: The cells are then treated with a range of concentrations of SR19881
for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: After the incubation period, the medium is replaced with fresh medium

containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is

incubated for 2-4 hours to allow for the formation of formazan crystals.

Solubilization: The medium is removed, and the formazan crystals are dissolved in a

solubilization solution (e.g., DMSO or isopropanol).

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a

specific wavelength (typically around 570 nm) using a microplate reader.

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The

IC₅₀ value, the concentration at which 50% of cell viability is inhibited, can be calculated.[10]

Conclusion
SR19881 is a valuable pharmacological tool for the investigation of ERRγ and ERRβ biology.

Its potency as a dual agonist allows for the robust activation of these receptors, facilitating the

elucidation of their downstream signaling pathways and physiological functions. The synthetic

route and experimental protocols provided in this guide are intended to support the ongoing

research efforts in this field and to aid in the development of novel therapeutics targeting ERRγ

and ERRβ for the treatment of metabolic diseases and other associated disorders. Further

studies are warranted to fully characterize the in vivo efficacy and safety profile of SR19881
and to explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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